
2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt is a chemical compound that combines the properties of an amide, an amine, and a trifluoroacetic acid salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt typically involves the reaction of 2-(Aminomethyl)-n-isopropylbenzamide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoroacetic acid salt can participate in substitution reactions, where the trifluoroacetate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may yield nitroso compounds, while reduction of the amide group may produce primary amines.
Applications De Recherche Scientifique
2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt include:
- 2-(Aminomethyl)-n-isopropylbenzamide hydrochloride
- 2-(Aminomethyl)-n-isopropylbenzamide sulfate
- 2-(Aminomethyl)-n-isopropylbenzamide acetate
Uniqueness
The uniqueness of this compound lies in its trifluoroacetate group, which imparts distinct chemical properties such as increased stability and solubility in organic solvents. This makes it particularly useful in applications where these properties are advantageous.
Propriétés
Numéro CAS |
918812-33-6 |
|---|---|
Formule moléculaire |
C13H17F3N2O3 |
Poids moléculaire |
306.28 g/mol |
Nom IUPAC |
2-(aminomethyl)-N-propan-2-ylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H16N2O.C2HF3O2/c1-8(2)13-11(14)10-6-4-3-5-9(10)7-12;3-2(4,5)1(6)7/h3-6,8H,7,12H2,1-2H3,(H,13,14);(H,6,7) |
Clé InChI |
HBFIARDXGOINBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=CC=CC=C1CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

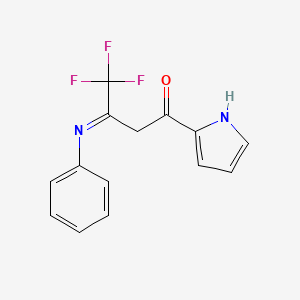
![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
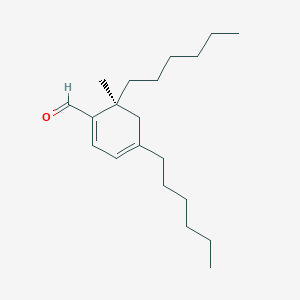

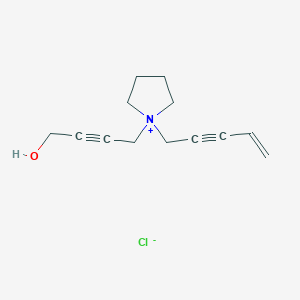

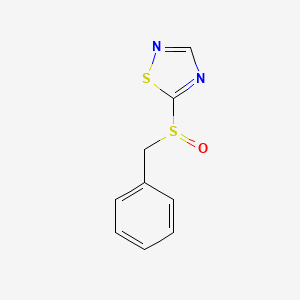

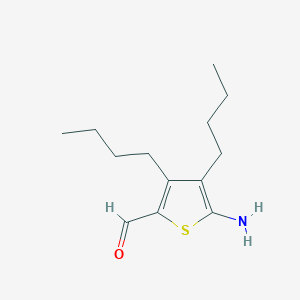

![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)
